2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a trifluoromethyl group, and a benzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or Togni reagents under radical conditions.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions involving benzyl halides and thiolates.
Final Assembly: The final compound is assembled by linking the triazole ring with the benzylsulfanyl and trifluoromethyl groups through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, potentially leading to the formation of less oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiolates or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted benzylsulfanyl compounds.
Scientific Research Applications
2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and trifluoromethyl group make it a potential candidate for drug development, particularly as an antifungal or anticancer agent.
Agrochemicals: Its structural features suggest potential use as a pesticide or herbicide.
Materials Science: The compound’s unique properties may be exploited in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes involved in cell wall synthesis or DNA replication.
Pathways Involved: The compound may inhibit key pathways in microbial or cancer cell metabolism, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of a triazole ring, a trifluoromethyl group, and a benzylsulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-(benzylsulfanylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS2/c20-19(21,22)14-8-4-5-9-15(14)26-17(24-25-18(26)29-11-16(23)27)12-28-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNHYTYTZNWVMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(N2C3=CC=CC=C3C(F)(F)F)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113357 | |
Record name | 2-[[5-[[(Phenylmethyl)thio]methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-19-3 | |
Record name | 2-[[5-[[(Phenylmethyl)thio]methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590360-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[5-[[(Phenylmethyl)thio]methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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